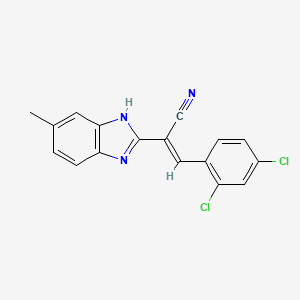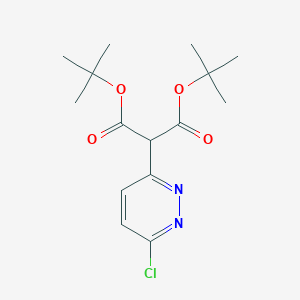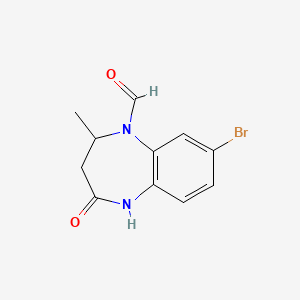![molecular formula C19H19F3N2O2S B11101090 N-(2-methylphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11101090.png)
N-(2-methylphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s unique structure, which includes a trifluoroacetyl group and a cyclohepta[b]thiophene ring, makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multiple steps, including the formation of the cyclohepta[b]thiophene ring and the subsequent introduction of the trifluoroacetyl and carboxamide groups. Common reagents used in these reactions may include trifluoroacetic anhydride, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions to maximize yield and purity, and ensuring that the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methylphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, this compound may be explored as a potential drug candidate. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.
Industry
In industry, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-methylphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide include other heterocyclic compounds with trifluoroacetyl and carboxamide groups. Examples include:
- N-(2-methylphenyl)-2-[(trifluoroacetyl)amino]benzamide
- N-(2-methylphenyl)-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific ring structure and the presence of both trifluoroacetyl and carboxamide groups. This combination of features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H19F3N2O2S |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C19H19F3N2O2S/c1-11-7-5-6-9-13(11)23-16(25)15-12-8-3-2-4-10-14(12)27-17(15)24-18(26)19(20,21)22/h5-7,9H,2-4,8,10H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
XTBABNAIGQXLJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-4-[4-methyl-4-(tetrahydro-2H-pyran-2-yloxy)hex-2-yn-1-yl]piperazine](/img/structure/B11101017.png)
![N,N'-propane-1,2-diylbis(2-{(2-methylphenyl)[(4-methylphenyl)sulfonyl]amino}acetamide) (non-preferred name)](/img/structure/B11101024.png)
![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B11101039.png)
![1-[(E)-(1,2-dimethyl-1H-benzimidazol-7-yl)diazenyl]naphthalen-2-ol](/img/structure/B11101048.png)
![2-[(Pyridin-4-ylmethyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11101053.png)
![(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-ethylbutanamide](/img/structure/B11101059.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2-nitrophenyl)butanamide](/img/structure/B11101062.png)
![4-{(E)-[2-(5-chloro-2-nitrophenyl)hydrazinylidene]methyl}-2-methoxyphenol](/img/structure/B11101063.png)
![6-acetyl-5-(2-methoxynaphthalen-1-yl)-7-methyl-2-propyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B11101069.png)

![N-{5-[(2-cyanoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11101077.png)

acetyl}hydrazinylidene)-N-(naphthalen-2-yl)butanamide](/img/structure/B11101083.png)
